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Compound of Interest

Compound Name: VSN-16

Cat. No.: B1684049 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of VSN-16R, a novel therapeutic agent for

spasticity, with established alternative treatments. The information presented is based on

available preclinical and clinical data to support an independent validation of its mechanism of

action and potential therapeutic utility.

VSN-16R: A Novel Mechanism for Spasticity
VSN-16R is a cannabinoid-like compound that has been shown to act as an opener of large

conductance, Ca2+-activated K+ (BKCa) channels.[1][2][3][4] This mechanism is distinct from

conventional anti-spasticity agents. By activating BKCa channels on neurons, VSN-16R is

proposed to increase potassium efflux, leading to membrane hyperpolarization and a reduction

in neuronal hyperexcitability, which is a key contributor to spasticity.[2][3][4] Preclinical studies

have indicated that VSN-16R does not bind to cannabinoid CB1 or CB2 receptors, suggesting

a reduced likelihood of the sedative side effects commonly associated with cannabinoid-based

therapies.[2][3]

Preclinical Efficacy of VSN-16R
In a mouse model of multiple sclerosis (MS), Experimental Autoimmune Encephalomyelitis

(EAE), VSN-16R demonstrated anti-spastic activity comparable to that of baclofen and

cannabinoids.[5][6] A key differentiator observed in these preclinical studies was the absence of

sedative side effects with VSN-16R.[5][6]
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Clinical Evaluation of VSN-16R
A Phase IIa proof-of-concept clinical trial was conducted to evaluate the efficacy and safety of

VSN-16R in patients with MS-related spasticity.[7][8][9][10][11] The study was a randomized,

double-blind, placebo-controlled trial involving a single ascending dose (SAD) phase followed

by a multiple fixed-dose administration phase.[7][8][11]

Clinical Trial Data Summary
Endpoint

VSN-16R (400mg
BID)

Placebo p-value

Change in Spasticity

NRS
-0.9 ± 1.50 -1.1 ± 1.52 0.3434

Data from the multiple-dose phase of the Phase IIa trial.[7][8]

The trial did not meet its primary endpoint, with the 400mg twice-daily dose of VSN-16R not

showing a statistically significant reduction in spasticity as measured by the Numerical Rating

Scale (NRS) compared to placebo.[7][8] However, a post-hoc analysis of the single ascending

dose phase suggested that a single 800mg dose showed some activity compared to placebo.

[7][8] The drug was reported to have a good safety profile with generally mild adverse effects

and no associated sedation.[7][8]

Comparison with Alternative Anti-Spasticity Agents
A comprehensive understanding of VSN-16R's potential requires a comparison with currently

available treatments for spasticity. The following tables summarize the mechanisms of action

and clinical efficacy of key comparator drugs.

Mechanism of Action of Anti-Spasticity Drugs
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Drug Primary Mechanism of Action

VSN-16R
Large conductance, Ca2+-activated K+ (BKCa)

channel opener[1][2][3][4]

Baclofen

Agonist at GABA-B receptors, leading to

hyperpolarization and reduced release of

excitatory neurotransmitters.[12][13][14][15][16]

Sativex (Nabiximols)
Acts on cannabinoid CB1 and CB2 receptors.

[17]

Tizanidine

Centrally acting alpha-2 adrenergic agonist,

inhibiting the release of excitatory amino acids.

[8][18]

Dantrolene

Acts directly on skeletal muscle by interfering

with the release of calcium from the

sarcoplasmic reticulum.[1][19][20]
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Drug Study Population Primary Endpoint Key Finding

VSN-16R MS with spasticity
Change in Spasticity

NRS

No significant

difference vs. placebo

at 400mg BID.[7][8]

Baclofen (Intrathecal)
Severe spasticity

(various etiologies)

Change in Ashworth

and Penn spasm

scores

Significant reduction

in both scores

(p<0.001).[21][22][23]

Sativex (Nabiximols)
MS with resistant

spasticity

≥30% improvement in

Spasticity NRS

Significantly greater

response rate vs.

placebo (77.4% vs.

32.1%; p<0.0001).[24]

[25]

Tizanidine
Spasticity due to

spinal cord injury

Change in Ashworth

score

Significant reduction

in muscle tone vs.

placebo (p=0.0001).

[5]

Dantrolene Spasticity

Improvement in

function and reduction

in clonus

Effective in 11 of 13

patients in a double-

blind crossover study.

[22]

Experimental Protocols
Experimental Autoimmune Encephalomyelitis (EAE)
Induction in Mice
The EAE model is a widely used animal model for MS.

Protocol:

Immunization: Female C57BL/6 mice (10-13 weeks old) are subcutaneously injected with

200 µg of myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide emulsified in 200 µL of

Complete Freund's Adjuvant (CFA) containing 400 µg of Mycobacterium tuberculosis.[7]
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Pertussis Toxin Administration: Immediately after immunization and again 24 hours later,

mice are intraperitoneally injected with 0.2 µg of pertussis toxin in 200 µL of PBS.[7]

Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are typically scored

on a scale of 0 to 5, where 0 is no disease and 5 is moribund or dead.

Treatment: VSN-16R or comparator drugs are administered at specified doses and time

points relative to disease induction or onset.

Assessment: Spasticity can be assessed using various methods, including clinical scoring of

motor deficits and electrophysiological measurements.

Whole-Cell Patch-Clamp Recording in Hippocampal
Neurons
This technique is used to measure the electrical activity of individual neurons and assess the

effect of compounds like VSN-16R on ion channel function.

Protocol:

Slice Preparation: Hippocampal slices are prepared from the brains of mice.

Recording Setup: Slices are placed in a recording chamber and continuously perfused with

artificial cerebrospinal fluid (aCSF).

Pipette Preparation: Glass micropipettes with a tip resistance of 3-7 MΩ are filled with an

internal solution.

Cell Targeting: A neuron is identified under a microscope, and the micropipette is carefully

guided to its surface.

Giga-ohm Seal Formation: Gentle suction is applied to form a high-resistance seal between

the pipette tip and the cell membrane.

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane,

allowing electrical access to the cell's interior.
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Data Acquisition: The amplifier is set to voltage-clamp or current-clamp mode to record ionic

currents or changes in membrane potential, respectively.

Drug Application: VSN-16R or other compounds are bath-applied to the slice to observe their

effects on neuronal electrical properties.[14][17][18][26][27]
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Therapeutic Targets for Spasticity

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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